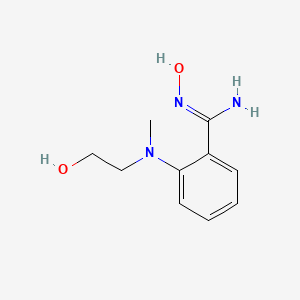

N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-hydroxy-2-[2-hydroxyethyl(methyl)amino]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(6-7-14)9-5-3-2-4-8(9)10(11)12-15/h2-5,14-15H,6-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMORBTHPHKCZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCO)C1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide, a compound belonging to the benzimidazole family, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.27 g/mol

- IUPAC Name : this compound

This compound features a hydroxyl group attached to a benzimidamide core, which is significant for its biological interactions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that it induces apoptosis in MCF-7 breast cancer cells, with an IC value of approximately 25.72 μM, demonstrating significant anti-proliferative activity .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis |

| HeLa | 30.5 | Cell cycle arrest and apoptosis |

| A375 Melanoma | 20.0 | Inhibition of BAG3 protein expression |

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in cell growth and survival. It has been observed to modulate the expression of proteins associated with apoptosis, such as caspases 3 and 9, leading to increased apoptotic cell death in cancer models .

Case Studies and Experimental Findings

- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, confirming its potential as an anticancer agent .

- Animal Models : In vivo studies using tumor-bearing mice revealed that administration of the compound significantly suppressed tumor growth compared to control groups. The mechanism involved the activation of apoptotic pathways and inhibition of tumor proliferation markers .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide has been studied for its potential as a therapeutic agent. Its structure allows it to act as a prodrug, which can be converted into an active form within the body, enhancing its efficacy and reducing side effects.

Case Study: Prodrug Development

A study highlighted the effectiveness of N'-hydroxy compounds in improving the pharmacokinetic profiles of various drugs. The modification of existing drugs with this compound has shown promise in increasing bioavailability and therapeutic effectiveness .

Anticancer Research

Research indicates that this compound may have anticancer properties. It can potentially inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

Data Table: Anticancer Activity

The above table summarizes preliminary findings on the efficacy of this compound against various cancer cell lines.

Biochemical Research

This compound can also serve as a biochemical tool for studying enzyme interactions and protein binding due to its ability to form stable complexes with biomolecules.

Case Study: Enzyme Inhibition

In a biochemical assay, N'-hydroxy derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively modulate enzyme activity, suggesting their use in metabolic research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide with structurally related benzimidamide and amidoxime derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points : N-Hydroxy-2-methylbenzimidamide exhibits a melting point of 144–148°C , higher than many amidoxime derivatives due to stronger hydrogen bonding. The target compound’s hydroxyethyl group may lower its melting point via increased hydrophilicity.

- Solubility : Hydroxyethyl and methoxy substituents enhance aqueous solubility compared to purely aromatic analogs (e.g., N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis involves multi-step reactions starting with substituted benzimidazole precursors. For example, analogous compounds are synthesized via coupling reactions using reagents like substituted benzoyl chlorides and hydroxyalkylamines under reflux conditions (e.g., glacial acetic acid at 100°C for 4–18 hours) . Key considerations include:

- Protecting groups : Use of TIPSCl (triisopropylsilyl chloride) or Boc (tert-butoxycarbonyl) to prevent unwanted side reactions .

- Purification : Recrystallization with methanol or ethanol to isolate high-purity products .

- Reagent stoichiometry : Maintaining a 1:1.5 molar ratio of starting materials to intermediates to optimize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying hydrogen bonding and stereochemistry .

- NMR spectroscopy : and NMR (300–400 MHz) in deuterated solvents (e.g., CDCl, DMSO-d) to confirm substituent positions and amine/amide linkages .

- Mass spectrometry : ESI-MS for molecular weight validation and fragmentation pattern analysis .

Q. What in vitro biological assays have been applied to study the pharmacological potential of this compound?

- Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) with MIC (minimum inhibitory concentration) determinations .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorescence-based assays targeting trypanosomal enzymes (e.g., Trypanosoma brucei) to evaluate EC .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of N'-hydroxybenzimidamide derivatives be experimentally validated?

- Answer :

- Kinetic studies : Monitoring reaction progress via HPLC or TLC to identify intermediates and rate-determining steps .

- Isotopic labeling : -labeling of hydroxyl groups to track oxygen transfer during amide bond formation .

- Computational modeling : DFT (density functional theory) calculations to simulate transition states and validate proposed mechanisms .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., inconsistent IC values)?

- Answer :

- Dose-response refinement : Repeating assays with stricter controls (e.g., solvent purity, cell passage number) .

- Structural analogs : Synthesizing derivatives with modified hydroxyl or methyl groups to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-referencing data with published analogs (e.g., N-benzoyl-N-phenylhydroxylamine derivatives) to identify confounding factors like solubility .

Q. How can computational tools enhance the design of benzimidamide-based inhibitors for specific molecular targets?

- Answer :

- Docking studies : Using AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., CXCR2 chemokine receptors) .

- MD simulations : All-atom molecular dynamics to assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Building predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental approaches are used to analyze the compound’s stability under physiological conditions?

- Answer :

- pH-dependent degradation : Incubating the compound in buffers (pH 1–10) and monitoring decomposition via LC-MS .

- Metabolite profiling : Liver microsome assays to identify oxidative metabolites (e.g., hydroxylation, demethylation) .

- Thermogravimetric analysis (TGA) : Assessing thermal stability under nitrogen atmosphere .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

| Intermediate | Role | Reference |

|---|---|---|

| N-Boc-2-aminoacetaldehyde | Amine protection for selective coupling | |

| 2,4-Dichlorobenzoyl chloride | Electrophilic acylating agent | |

| Methyl 3-(chlorocarbonyl)propanoate | Esterification reagent for carboxylate formation |

Table 2 : Common Bioassay Conditions for Pharmacological Screening

| Assay Type | Conditions | Endpoint Measurement | Reference |

|---|---|---|---|

| Anticancer (MTT) | 48-hour incubation, 5% CO, 37°C | IC via absorbance at 570 nm | |

| Antimicrobial (MIC) | 18–24 hours, Mueller-Hinton broth | Turbidity reduction at 600 nm | |

| Enzyme Inhibition | 1-hour incubation, NADH cofactor | Fluorescence quenching (Ex/Em: 340/460 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.